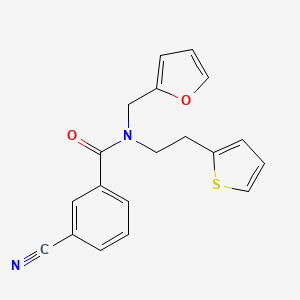

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Descripción

3-Cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring, with dual N-substituents: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl chain. This structure combines electron-withdrawing (cyano) and heteroaromatic (furan and thiophene) moieties, which may influence its electronic properties and biological activity.

The compound’s synthesis likely involves coupling a 3-cyanobenzoyl chloride with a diamine precursor containing furan and thiophene substituents, analogous to methods described for similar benzamides (e.g., amidation of benzoyl chlorides with substituted amines in tetrahydrofuran (THF) using triethylamine or TBTU as coupling agents) .

Propiedades

IUPAC Name |

3-cyano-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S/c20-13-15-4-1-5-16(12-15)19(22)21(14-17-6-2-10-23-17)9-8-18-7-3-11-24-18/h1-7,10-12H,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKTNPFNRUKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is as follows:

Formation of the Benzamide Core: The starting material, 3-cyanobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

Amidation Reaction: The acid chloride is then reacted with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

Reduction: The cyano group can be reduced to an amine.

Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

Oxidation: Oxidized derivatives of the furan and thiophene rings.

Reduction: Amino derivatives of the benzamide.

Substitution: Various substituted benzamides depending on the reagents used.

Aplicaciones Científicas De Investigación

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

Materials Science: The compound can be explored for its electronic properties in the development of organic semiconductors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide depends on its specific application:

Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.

Materials Science: The electronic properties of the furan and thiophene rings contribute to its function as a semiconductor.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

- 2-(Benzo[b]thiophen-2-yl)-N-(cyclohexylmethyl)benzamide (3e): This compound, synthesized via rhodium-catalyzed C–H bond functionalization, features a benzo[b]thiophene group and a cyclohexylmethyl chain. It demonstrates the utility of thiophene-containing benzamides in catalysis, achieving a 72% yield . Unlike the target compound, it lacks a cyano group and furan moiety, but its thiophene component highlights the role of sulfur-containing heterocycles in enhancing stability and metal-binding capacity.

- N-[2-[(3-Cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide: This derivative includes a thiophenemethylthio group and a cyano-pyridine moiety.

Furan-Containing Benzamides

- BAY-460 (2-Chloro-N-[(2S)-1-(4-cyanophenyl)-4-(methylamino)-4-oxobutan-2-yl]-5-[5-({[(1R)-1-(4-methylphenyl)ethyl]amino}methyl)furan-2-yl]benzamide): This compound incorporates a furan-2-ylmethylamino group and a cyano-substituted phenyl ring. Its synthesis via amidation in THF with triethylamine/TBTU mirrors methodologies applicable to the target compound. BAY-460’s mode of action as an ATAD2 inhibitor underscores the pharmacological relevance of furan and cyano motifs .

Cyano-Substituted Benzamides

- N-(4-Chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (Inabenfide): A cyano-free analog, this compound’s pyridinecarboxamide structure and hydroxylphenyl group highlight the importance of electron-withdrawing groups in plant growth regulation . The target compound’s 3-cyano group may similarly modulate electronic density for enhanced reactivity or binding.

Data Tables of Key Analogues

Research Findings and Implications

Synthetic Efficiency: Amidation reactions using benzoyl chlorides and amines (e.g., ) consistently yield >70% for structurally complex benzamides, suggesting robust scalability for the target compound . Deprotection strategies (e.g., TBAF in THF for silylated alkynes) may be adaptable for introducing ethynyl or cyano groups .

Biological and Catalytic Relevance: Thiophene and furan substituents enhance binding to transition metals (e.g., Rh in C–H activation) and biological targets (e.g., ATAD2), implying dual utility in catalysis and drug design . The 3-cyano group’s electron-withdrawing nature may improve metabolic stability or intermolecular interactions, as seen in BAY-460 .

Structural Insights :

- X-ray crystallography (e.g., ) confirms the planar geometry of benzamide derivatives, with heterocyclic substituents influencing packing and solubility .

Actividad Biológica

3-cyano-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound with potential biological significance. Its unique molecular structure, which includes a cyano group, a benzamide moiety, and heterocyclic rings (furan and thiophene), suggests various applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesizing methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 306.35 g/mol. The presence of the cyano and benzamide groups, along with the furan and thiophene rings, contributes to its potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 306.35 g/mol |

| Structural Features | Cyano group, Benzamide, Furan, Thiophene |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

-

Preparation of Intermediates :

- Furan and Thiophene Synthesis : The furan ring can be synthesized through cyclization reactions, while thiophene can be prepared via the Paal-Knorr synthesis.

-

Coupling Reactions :

- The intermediates are coupled using cross-coupling reactions such as Suzuki-Miyaura coupling, often employing palladium catalysts.

-

Functionalization :

- Introduction of the cyano and benzamide groups through substitution reactions.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing furan or thiophene rings have shown efficacy against various bacterial strains. The compound's unique structure may enhance its binding affinity to microbial targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs may inhibit cancer cell proliferation by targeting specific biochemical pathways. The presence of the cyano group is particularly significant, as it is known to enhance the compound's interaction with cellular targets involved in cancer progression.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that derivatives of this class can inhibit the growth of cancer cell lines such as breast cancer and leukemia models at micromolar concentrations.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, although specific mechanisms for this compound require further elucidation.

Research Findings Summary

Recent findings highlight the following aspects regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Potential efficacy against bacterial strains |

| Anticancer Activity | Inhibition of cancer cell proliferation |

| Mechanistic Pathways | Induction of apoptosis in cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.